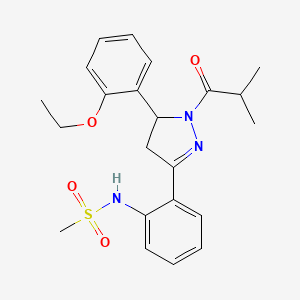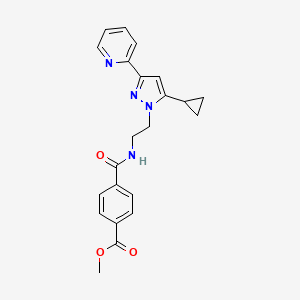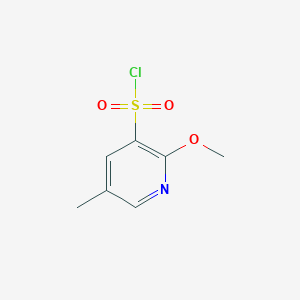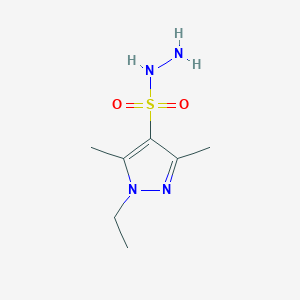![molecular formula C13H19F2NO4 B2812904 2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid CAS No. 2253632-49-2](/img/structure/B2812904.png)
2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C13H19F2NO4 and its molecular weight is 291.295. The purity is usually 95%.
BenchChem offers high-quality 2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acid-Catalyzed Reactions and Ring Expansion
The acid-catalyzed reactions involving spirocyclic compounds similar to the one have been extensively studied. For instance, research on 1-Oxadispiro[2.1.2.2]nonane explored the potential for transannular ring expansion, providing insights into the chemistry of spirocyclic compounds under acid-catalyzed conditions. The study found that treatment with trifluoroacetic acid led to the formation of isomeric hydroxy esters, indicating complex reaction pathways that could be relevant to understanding the reactivity of similar difluoro spirocyclic compounds (Adam & Crämer, 1987).
Synthesis of Amino Acid Analogs
Spirocyclic compounds serve as frameworks for the synthesis of amino acid analogs, which have applications in chemistry, biochemistry, and drug design. The synthesis of 2-azaspiro[3.3]heptane-derived amino acids demonstrates the utility of spirocyclic scaffolds in creating novel compounds for scientific research, highlighting their potential in producing sterically constrained amino acids for various applications (Radchenko, Grygorenko, & Komarov, 2010).
Molecular Electronics and Material Science
The investigation of molecular dopants like F6‐TCNNQ for hole-transport materials, including those based on spirobifluorene, underscores the significance of spirocyclic compounds in organic electronics. These studies reveal how the electron affinity of dopants and their interaction with spirocyclic hole-transport materials can significantly alter material properties, such as film conductivity and activation energy, underscoring the relevance of spirocyclic compounds in developing advanced electronic materials (Zhang & Kahn, 2018).
Optically Active Compounds and Polymer Science
Research on optically active spiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives highlights the role of spirocyclic compounds in polymer science. The synthesis of optically active oligo- and polyamides from such compounds demonstrates their potential in creating materials with unique optical and physical properties. These findings are crucial for the development of novel polymers with specific chiroptical properties, useful in various technological applications (Tang, Miura, Imae, & Kawakami, 1999).
Conformationally Restricted Glutamic Acid Analogs
The design and synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold showcase the application of spirocyclic compounds in probing the topology of glutamate receptors. Such research is pivotal for understanding receptor-ligand interactions and can lead to the development of novel therapeutic agents targeting specific receptor subtypes (Radchenko, Grygorenko, & Komarov, 2008).
Propriétés
IUPAC Name |
2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO4/c1-10(2,3)20-9(19)16-12(8(17)18)4-11(5-12)6-13(14,15)7-11/h4-7H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJOLUMUMRFDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CC(C2)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclobutylidene-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2812822.png)

![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2812825.png)
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)


![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)

![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)




![Methyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2812844.png)